
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-: is a complex organic compound that belongs to the quinone family Quinones are characterized by their conjugated cyclic dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the oxidation of appropriate phenolic precursors using oxidizing agents such as peroxydisulfate salts. The reaction is usually carried out in an alkaline aqueous medium, sometimes with the addition of co-solvents like pyridine . The yields of the desired product can vary, but the simplicity of the reaction often makes it a preferred method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Peroxydisulfate salts are commonly used for oxidation reactions.
Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- exerts its effects involves redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. These redox properties make it a valuable compound in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Benzoquinone: The parent compound, which lacks the hydroxyl, nitrophenyl, and phenyl substituents.
Hydroquinone: The reduced form of p-Benzoquinone, often used in skin-lightening products.
2,5-Dihydroxy-p-benzoquinone: A similar compound with hydroxyl groups at the 2 and 5 positions.
Uniqueness
p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitrophenyl groups enhances its reactivity and makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
CAS-Nummer |
1242-38-2 |
|---|---|
Molekularformel |
C18H11NO6 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
2,5-dihydroxy-3-(4-nitrophenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H11NO6/c20-15-13(10-4-2-1-3-5-10)16(21)18(23)14(17(15)22)11-6-8-12(9-7-11)19(24)25/h1-9,20,23H |
InChI-Schlüssel |
OZXGEUJRKOAVLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


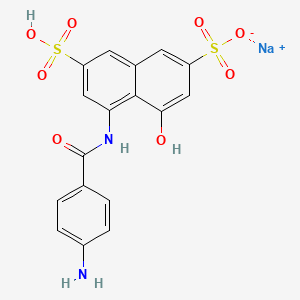
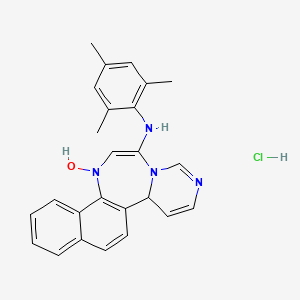
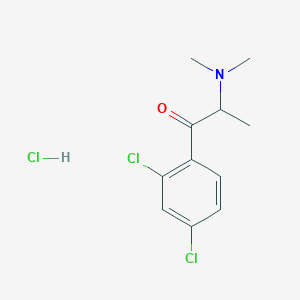
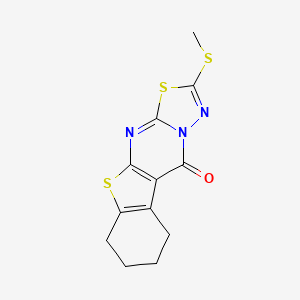


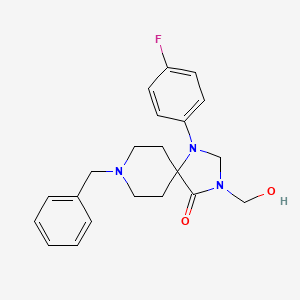
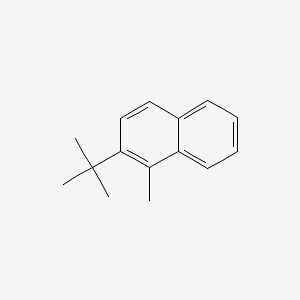
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707349.png)
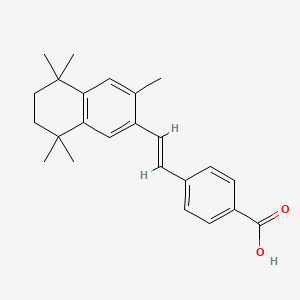
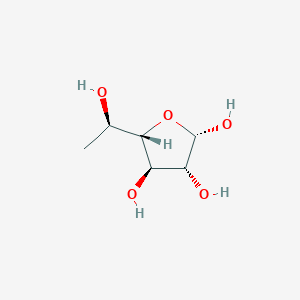
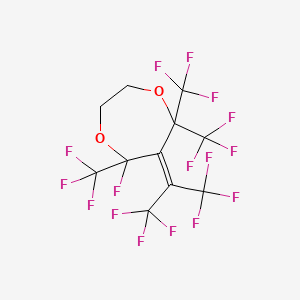
![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)

